3,5-Difluoro-4-(trifluoromethyl)pyridine

Description

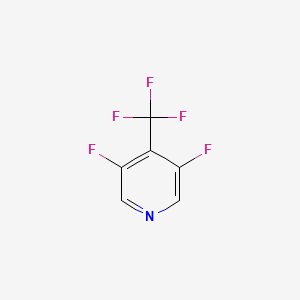

3,5-Difluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by fluorine atoms at the 3- and 5-positions and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. This compound’s structure combines strong electron-withdrawing effects from the fluorine and trifluoromethyl substituents, which significantly influence its electronic properties, lipophilicity, and reactivity. Such features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKAPTOVFHLDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Trichloromethylpyridines under Superatmospheric Pressure

A well-established approach involves starting from chlorinated trichloromethylpyridine derivatives, which undergo fluorination under controlled conditions. This method is detailed in US patent US4650875A, where the process employs vapor-phase fluorination at high temperatures, often exceeding 150°C, and under superatmospheric pressures (5–1200 psig). The key steps include:

- Starting Material : Chlorinated (trichloromethyl)pyridine compounds, such as 2-chloro-5-(trichloromethyl)pyridine or 2,3-dichloro-5-(trichloromethyl)pyridine.

- Reaction Conditions : The reaction mixture is heated to 150–250°C, pressurized with inert gases, and reacted with anhydrous HF in the presence of metal halide catalysts like FeCl₃ or FeF₃.

- Reaction Duration : Typically from 1 to 100 hours, depending on temperature, pressure, and catalyst.

- Outcome : Formation of the corresponding trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Purification : Distillation or other separatory techniques to isolate the desired product.

This method is advantageous for large-scale synthesis due to its scalability and high yields but requires specialized equipment to handle high temperature and pressure conditions.

Direct Fluorination via Nucleophilic Substitution

An alternative, more recent approach involves starting from commercially available fluorinated intermediates, such as 2,2-difluoroacetic anhydride, which reacts with suitable nucleophiles:

- Starting Material : 2,2-difluoroacetic anhydride.

- Reaction Pathway :

- Nucleophilic attack on the anhydride to generate reactive intermediates.

- Cyclization and substitution steps to introduce the trifluoromethyl group onto the pyridine ring.

- Advantages : This route avoids the use of hazardous fluorinating gases and high-temperature vapor-phase fluorination, making it safer and more amenable to scale-up.

Multi-Step Synthesis from 4-Methylpyridine Derivatives

A more complex but versatile route involves multi-step transformations starting from inexpensive 4-methylpyridine derivatives:

- Step 1 : Protection of amino groups if necessary.

- Step 2 : Radical bromination to introduce bromomethyl groups.

- Step 3 : Conversion to aldehydes via silver nitrate-mediated oxidation.

- Step 4 : Fluorination using diethylaminosulfur trifluoride (DAST) or similar reagents.

- Step 5 : Final substitution or cyclization to yield the trifluoromethylpyridine.

While effective at small scales, this method involves hazardous reagents like DAST and low-yielding steps, limiting its industrial applicability.

Data Summary and Comparative Table

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield | Scale |

|---|---|---|---|---|---|---|---|

| Vapor-phase fluorination | Chlorinated trichloromethylpyridines | HF, metal halide catalysts | 150–250°C, superatmospheric pressure | High yield, scalable | High energy, specialized equipment | Up to 80% | Large-scale |

| Nucleophilic substitution | 2,2-Difluoroacetic anhydride | Nucleophiles, cyclization agents | Mild to moderate | Safer, scalable | Multi-step, moderate yield | 46–60% overall | Pilot to industrial |

| Multi-step from methylpyridine | 4-Methylpyridine derivatives | Brominating agents, DAST | Mild to high temperature | Cost-effective precursors | Hazardous reagents, low yield | 2.8–73% | Small-scale |

Recent Research Findings

Recent advances focus on optimizing the nucleophilic substitution route, emphasizing safety and scalability. For instance, the development of a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride has demonstrated high yields and practical scalability, avoiding hazardous fluorination gases and sealed vessels. This method has been validated for large-scale production, making it promising for industrial applications.

Chemical Reactions Analysis

3,5-Difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms or the trifluoromethyl group.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Scientific Research Applications

Overview

- Molecular Formula : C₆H₂F₅N

- Molecular Weight : 183.08 g/mol

- CAS Number : 1391033-20-7

Chemistry

3,5-Difluoro-4-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its unique fluorinated structure enhances reactivity and selectivity in chemical reactions, making it valuable for:

- Synthesis of Fluorinated Compounds : It is utilized in the development of various fluorinated derivatives that possess enhanced properties for pharmaceutical and agrochemical applications.

- Chemical Reactions Analysis : The compound's reactivity profiles are studied to understand the influence of fluorine on reaction mechanisms.

Biology and Medicine

In biological contexts, this compound has been explored for its potential as a pharmaceutical agent:

- Pharmaceutical Development : Fluorinated pyridine derivatives are often investigated for their ability to modulate biological targets such as enzymes and receptors. This modulation can lead to improved binding affinities and selectivities.

- Anticancer Research : Preliminary studies suggest that this compound may influence cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .

Industry

The compound is also significant in industrial applications:

- Agrochemicals : Its fluorinated structure imparts desirable properties such as increased efficacy and environmental stability. It is used in the synthesis of agrochemicals like insecticides and fungicides that outperform traditional compounds .

- Material Science : The compound is explored for its utility in creating materials with specific properties due to its unique electronic characteristics.

Antiviral Studies

Research into the antiviral properties of trifluoromethyl pyridine derivatives has shown promising results against viral pathogens such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, a derivative demonstrated an inactivation activity of 93.1% against TMV.

Anticancer Research

Studies have indicated that similar pyridine derivatives can significantly inhibit tumor growth in vitro by targeting specific signaling pathways responsible for cell survival .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets . In catalytic applications, the compound’s electronic properties can enhance the efficiency of catalytic processes by stabilizing reaction intermediates .

Comparison with Similar Compounds

(a) 2,3-Difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6)

- Structure : Fluorines at 2- and 3-positions, -CF₃ at 5-position.

- Key Differences : The altered fluorine positions reduce the symmetry of the pyridine ring compared to the 3,5-difluoro isomer, leading to a lower dipole moment and altered solubility in polar solvents .

- Applications : Used in agrochemical intermediates due to its enhanced stability under acidic conditions.

(b) 3,5-Dichloro-4-(trifluoromethyl)pyridine

- Structure : Chlorines at 3- and 5-positions, -CF₃ at 4-position.

- Key Differences : Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine reduce the compound’s electron-withdrawing effects. This increases molecular weight (~228 g/mol estimated) and reactivity in nucleophilic aromatic substitution (NAS) reactions .

- Applications : Primarily employed in cross-coupling reactions for material science applications.

Core Heterocycle Modifications

(a) 2,5-Difluoro-4-(trifluoromethyl)aniline (CAS 114973-22-7)

- Structure : Benzene ring with fluorines at 2- and 5-positions, -CF₃ at 4-position, and an -NH₂ group.

- Key Differences : Replacement of pyridine’s nitrogen with an amine group on a benzene ring increases basicity (pKa ~4.5 for aniline vs. ~1.5 for pyridine). This enhances solubility in aqueous media but reduces metabolic stability .

- Applications : Common intermediate in dye and polymer chemistry.

(b) 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 892414-47-0)

- Structure : Azaindole (pyrrolo[2,3-b]pyridine) with a -CF₃ group at the 3-position.

Functional Group Variations

(a) 2,6-Dibromo-3,5-difluoro-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)pyridine

- Structure : Bromines at 2- and 6-positions, fluorines at 3- and 5-positions, and a bulky perfluoroalkyl group at 4-position.

- Key Differences : Bromine substituents enhance reactivity in NAS and Suzuki-Miyaura couplings. The bulky -CF₂CF₃ group increases steric hindrance, reducing solubility but improving thermal stability .

- Applications : Used in ligand synthesis for catalytic systems.

Comparative Data Table

Biological Activity

3,5-Difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The unique electronic and steric properties imparted by the trifluoromethyl and difluoromethyl groups enhance the compound's interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins involved in critical biochemical pathways. It has been noted for its role in the synthesis of active pharmaceutical ingredients (APIs) such as RAF inhibitors, which target the MAPK/ERK pathway involved in cell proliferation and survival.

Biochemical Pathways

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, influencing metabolic pathways by affecting enzyme stability and activity through hydrogen bonding and hydrophobic interactions.

- Cellular Effects : Studies indicate that it can modulate cell signaling pathways, leading to altered gene expression and metabolism. Notably, it has shown potential in inducing apoptosis and inhibiting proliferation in cancer cells.

Research Findings

Recent studies have explored the compound's efficacy across various biological systems. Below are some key findings:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Exhibited significant inhibition of cancer cell lines, suggesting potential antitumor effects. |

| Enzyme Inhibition | Demonstrated inhibitory effects on specific kinases by binding to their active sites. |

| Cellular Metabolism | Influenced metabolic processes in cells, leading to changes in energy production pathways. |

Case Studies

- Inhibition of RAF Kinase : A study demonstrated that this compound derivatives could effectively inhibit RAF kinases, which are crucial for tumor growth in certain cancers. The structural modifications enhanced binding affinity and selectivity.

- Impact on Cell Lines : Laboratory experiments showed that treatment with this compound led to a marked decrease in cell viability among various cancer cell lines, indicating its potential as a therapeutic agent.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug design:

- Fluorination Strategy : Fluorination is a well-known strategy to improve bioavailability and efficacy. The presence of multiple fluorine atoms enhances lipophilicity and membrane penetration, making it suitable for drug development .

- Pharmaceutical Applications : Investigations into its use as an API have revealed promising results in terms of pharmacokinetic properties, suggesting that derivatives could lead to the development of new therapeutics for conditions like cancer and inflammation .

Q & A

Q. What are the key considerations for synthesizing 3,5-Difluoro-4-(trifluoromethyl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of pentafluoropyridine. For example, reacting pentafluoropyridine with trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMSCF₃) under anhydrous conditions. Optimization strategies:

- Use catalysts like Cu(I) or Pd(0) to enhance selectivity for the 4-position .

- Control temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions.

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine displacement .

| Reaction Condition | Typical Yield | Key Byproducts |

|---|---|---|

| TMSCF₃, CuI, DMF, 70°C | 65–75% | 3,4,5-Trifluoro derivatives |

| CF₃SiMe₃, Pd(PPh₃)₄, THF | 80–85% | None detected |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinguishes fluorine environments; expect distinct peaks for C-3/C-5 fluorines (δ −110 to −120 ppm) and CF₃ (δ −60 to −70 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 213.03 (calculated for C₇H₃F₅N).

- IR Spectroscopy : Detect C-F stretches (1000–1300 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can common impurities be removed during purification?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate trifluoromethyl byproducts.

- Recrystallization : Dissolve in hot heptane, then cool to −20°C for crystal formation .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

- Methodological Answer :

- The 4-CF₃ group deactivates the pyridine ring, favoring nucleophilic substitution at C-2 or C-6. Example:

- Amination : React with NH₃/EtOH at 100°C to yield 4-CF₃-2-aminopyridine .

- Suzuki Coupling : Use Pd(OAc)₂ and arylboronic acids to introduce aryl groups at C-2 .

Advanced Questions

Q. How do reaction pathways diverge under acidic vs. neutral conditions, and how can computational methods clarify these mechanisms?

- Methodological Answer :

- In acidic conditions (e.g., TFA), the pyridine ring protonates, directing electrophilic substitution to C-3. Under neutral conditions, nucleophilic attack dominates at C-4.

- DFT Calculations : Model transition states to compare activation energies. For example, compute Fukui indices to predict electrophilic/nucleophilic sites .

Q. How can data contradictions in product distribution (e.g., unexpected regioisomers) be resolved?

- Methodological Answer :

- Isotopic Labeling : Use <sup>13</sup>C-labeled CF₃ groups to track substitution sites via <sup>13</sup>C NMR .

- Kinetic Studies : Vary reaction time and temperature to identify intermediate trapping conditions .

Q. What strategies optimize the synthesis of agrochemical derivatives via structure-activity relationship (SAR) studies?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., NO₂) at C-2 to enhance herbicidal activity. Example protocol:

Nitrate using HNO₃/H₂SO₄ at 0°C.

Screen derivatives against Arabidopsis models; correlate activity with Hammett σ values .

| Derivative | Herbicidal Activity (IC₅₀, μM) | σ (Hammett) |

|---|---|---|

| 2-NO₂, 4-CF₃ | 0.45 | +1.27 |

| 2-Cl, 4-CF₃ | 1.20 | +0.23 |

Q. How can large-scale production (>1 kg) be optimized while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat dissipation and reduce byproduct formation.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of CF₃ group integrity .

Q. What computational tools predict the environmental impact of fluorinated byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.